molecular formula C26H24N2O5S B10889769 ethyl 4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B10889769
M. Wt: 476.5 g/mol
InChI Key: WACVNANQQMROHZ-GXVPZIMRSA-N
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Description

ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with a thiazolidinone derivative, followed by esterification with ethyl benzoate. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the phenylimino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties can be exploited in the creation of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with active sites, while the furan and benzoate groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • ETHYL 4-(5-{[3-(4-METHOXYBENZYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE
  • ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOATE

Uniqueness

The uniqueness of ETHYL 4-(5-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H24N2O5S/c1-3-32-25(30)19-11-9-18(10-12-19)22-14-13-21(33-22)17-23-24(29)28(15-16-31-2)26(34-23)27-20-7-5-4-6-8-20/h4-14,17H,3,15-16H2,1-2H3/b23-17+,27-26?

InChI Key

WACVNANQQMROHZ-GXVPZIMRSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Origin of Product

United States

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